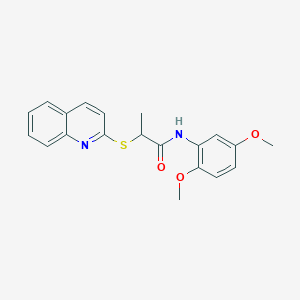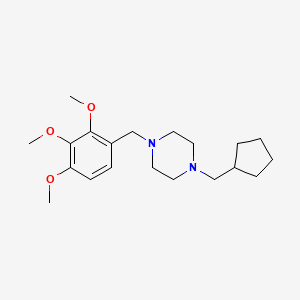![molecular formula C24H24N2O3 B5134300 N-[3-(benzoylamino)phenyl]-3-butoxybenzamide CAS No. 5757-52-8](/img/structure/B5134300.png)
N-[3-(benzoylamino)phenyl]-3-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzoylamino)phenyl]-3-butoxybenzamide is a chemical compound that belongs to the class of benzamides and is commonly referred to as BB-94. It is a synthetic compound that has been extensively studied for its potential use in scientific research. BB-94 is known to have a wide range of biochemical and physiological effects, making it an important compound for researchers in various fields.
Mechanism of Action
BB-94 works by inhibiting the activity of MMPs, which are enzymes that are responsible for breaking down extracellular matrix proteins. MMPs play a crucial role in cancer cell invasion and metastasis, as well as in the progression of other diseases such as arthritis and atherosclerosis. By inhibiting the activity of MMPs, BB-94 can prevent the breakdown of extracellular matrix proteins and thus inhibit cancer cell invasion and other disease processes.
Biochemical and Physiological Effects
BB-94 has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. BB-94 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is critical for tumor growth. Additionally, BB-94 has been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
BB-94 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its synthesis process has been optimized for high yields and purity. Additionally, BB-94 has a wide range of biochemical and physiological effects, making it a versatile compound for use in various research applications. However, there are also some limitations to the use of BB-94 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Future Directions
There are several future directions for research on BB-94. One area of research is the development of more potent and selective MMP inhibitors based on the structure of BB-94. Another area of research is the investigation of the effects of BB-94 on other disease processes, such as arthritis and atherosclerosis. Additionally, the use of BB-94 in combination with other drugs or therapies for cancer treatment is an area of active research. Overall, BB-94 is a promising compound for scientific research with potential applications in various fields.
Synthesis Methods
BB-94 is synthesized through a multistep process that involves the reaction of 3-butoxybenzoyl chloride with 3-aminobenzoic acid. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. The synthesis process of BB-94 is well-documented in scientific literature and has been optimized for high yields and purity.
Scientific Research Applications
BB-94 has been extensively studied for its potential use in scientific research, particularly in the fields of cancer research, inflammation, and angiogenesis. It is known to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. BB-94 has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, BB-94 has been studied for its potential use in inhibiting angiogenesis, which is the formation of new blood vessels that is critical for tumor growth.
properties
IUPAC Name |
N-(3-benzamidophenyl)-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-2-3-15-29-22-14-7-11-19(16-22)24(28)26-21-13-8-12-20(17-21)25-23(27)18-9-5-4-6-10-18/h4-14,16-17H,2-3,15H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDCLJMCMHTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367393 |
Source


|
| Record name | N-(3-benzamidophenyl)-3-butoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5757-52-8 |
Source


|
| Record name | N-(3-benzamidophenyl)-3-butoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5134223.png)

![3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)

![2-[4-(ethylsulfonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5134265.png)
![2-(2,4-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134268.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)
![methyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134279.png)
![N-(5-isoquinolinylmethyl)-N-methyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5134281.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5134283.png)
![1-[6-(2-naphthyloxy)hexyl]piperidine](/img/structure/B5134292.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)
![3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B5134307.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5134309.png)